ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2-methylphenyl)-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2-methylphenyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes an amino group, a chloromethyl group, a cyano group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2-methylphenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2-methylphenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the cyano group may produce primary amines .
Scientific Research Applications
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2-methylphenyl)-4H-pyran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2-methylphenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-2-(bromomethyl)-5-cyano-4-(2-methylphenyl)-4H-pyran-3-carboxylate
- Ethyl 6-amino-2-(iodomethyl)-5-cyano-4-(2-methylphenyl)-4H-pyran-3-carboxylate
- Ethyl 6-amino-2-(hydroxymethyl)-5-cyano-4-(2-methylphenyl)-4H-pyran-3-carboxylate
Uniqueness
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2-methylphenyl)-4H-pyran-3-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, iodomethyl, and hydroxymethyl analogs. This unique reactivity makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C17H17ClN2O3 |
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Molecular Weight |
332.8 g/mol |
IUPAC Name |
ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2-methylphenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C17H17ClN2O3/c1-3-22-17(21)15-13(8-18)23-16(20)12(9-19)14(15)11-7-5-4-6-10(11)2/h4-7,14H,3,8,20H2,1-2H3 |
InChI Key |
HLWXUCVAGBFSHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2C)C#N)N)CCl |
Origin of Product |
United States |
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